2-(1-methyl-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of the compound features an indole core substituted with a methyl group at the nitrogen atom and an acetamide group linked to a phenoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: The nitrogen atom of the indole core is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetamide Formation: The methylated indole is then reacted with chloroacetyl chloride to form the corresponding acetamide.
Phenoxyphenyl Substitution: Finally, the acetamide is coupled with 4-phenoxyphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The acetamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The phenoxyphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenoxyphenyl derivatives.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The phenoxyphenyl moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. The acetamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-indol-3-yl)-N-phenylacetamide: Lacks the phenoxy group, resulting in different binding properties and biological activity.
2-(1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide: Lacks the methyl group on the indole nitrogen, affecting its pharmacokinetic properties.
2-(1-methyl-1H-indol-3-yl)-N-(4-methoxyphenyl)acetamide: The methoxy group instead of the phenoxy group alters its electronic properties and reactivity.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-N-(4-phenoxyphenyl)acetamide is unique due to the combination of the indole core, methylation, and phenoxyphenyl substitution. This unique structure imparts specific binding characteristics and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H20N2O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20N2O2/c1-25-16-17(21-9-5-6-10-22(21)25)15-23(26)24-18-11-13-20(14-12-18)27-19-7-3-2-4-8-19/h2-14,16H,15H2,1H3,(H,24,26) |
InChI Key |
UVLGVZOKDMNTEU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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